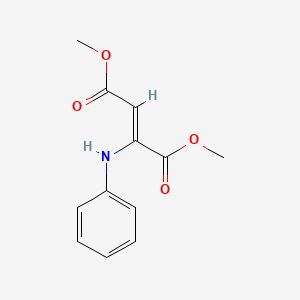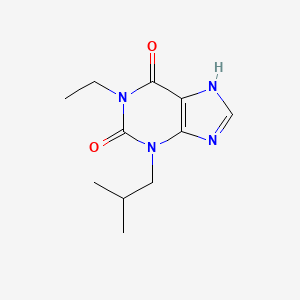
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the amino group: This step might involve amination reactions using reagents such as ammonia or amines under specific conditions.
Attachment of the propanone moiety: This could be achieved through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as cell division or apoptosis.
類似化合物との比較
Similar Compounds
- 1-(2-Amino-6-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-methylpropan-1-one
- 1-(2-Amino-6-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)-2-methylpropan-1-one
Uniqueness
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-(2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-8(2)12(17)10-6-9-7-16(3)5-4-11(9)15-13(10)14/h6,8H,4-5,7H2,1-3H3,(H2,14,15) |
InChIキー |
CSRZWOGVPXTAPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C(N=C2CCN(CC2=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)



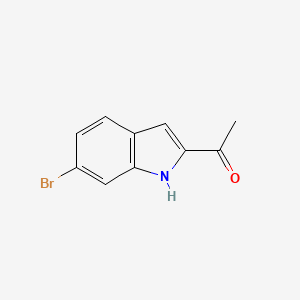
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
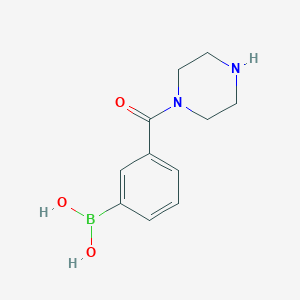
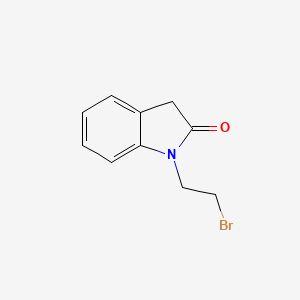
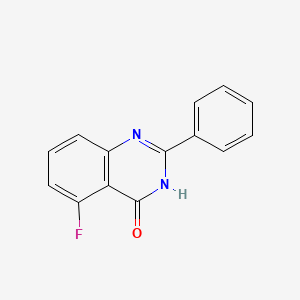
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
